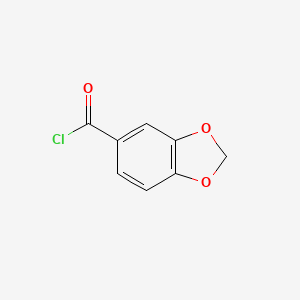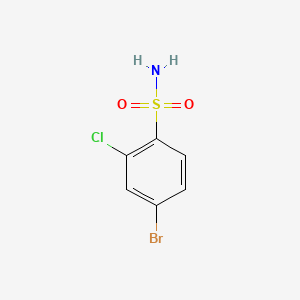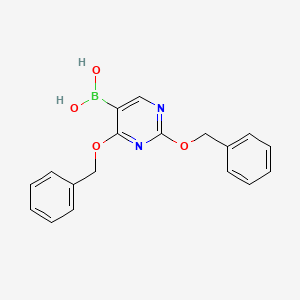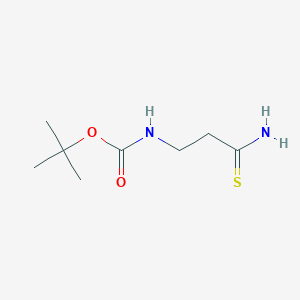![molecular formula C15H17N B1270858 Benzyl[(4-methylphenyl)methyl]amine CAS No. 55096-86-1](/img/structure/B1270858.png)
Benzyl[(4-methylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white crystalline solid that is soluble in most organic solvents. This compound is used in the preparation of various bioactive compounds, including anticonvulsants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzylic amines like Benzyl[(4-methylphenyl)methyl]amine can be achieved by palladium-catalyzed carbonylative aminohomologation of aryl halides. The reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of palladium catalysts and aryl halides under controlled conditions to ensure high yield and purity. The reaction conditions often include specific temperatures and pressures to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzyl[(4-methylphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride are often used.
Major Products: The major products formed from these reactions include amides, nitriles, secondary amines, and various substituted derivatives.
Scientific Research Applications
Benzyl[(4-methylphenyl)methyl]amine has several scientific research applications:
Neurochemistry and Parkinson’s Disease Research: Derivatives of this compound, such as 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, have been identified as novel endogenous amines in mouse brains and parkinsonian cerebrospinal fluid.
Brain Studies and Imaging: Iodophenylalkyl amines, structurally related to this compound, have been studied for brain imaging purposes.
Toxicology and Metabolism Studies: Studies have been conducted to understand the metabolism and toxicological effects of various derivatives of this compound.
Mechanism of Action
The mechanism by which Benzyl[(4-methylphenyl)methyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to interact with monoamine oxidase enzymes, influencing the levels of neurotransmitters in the brain. This interaction is crucial in understanding its potential role in neurodegenerative diseases like Parkinson’s disease.
Comparison with Similar Compounds
Benzylamine: A simpler structure with a similar amine group but without the methylphenyl substitution.
4-Methylbenzylamine: Similar structure but lacks the additional benzyl group.
N-Benzylmethylamine: Similar in structure but with different substitution patterns.
Uniqueness: Benzyl[(4-methylphenyl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form various bioactive compounds and its involvement in neurochemical pathways make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-13-7-9-15(10-8-13)12-16-11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIYMPNQHPOHSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373454 |
Source


|
| Record name | benzyl[(4-methylphenyl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55096-86-1 |
Source


|
| Record name | 4-Methyl-N-(phenylmethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55096-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | benzyl[(4-methylphenyl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














